molecular formula C18H15F3N2OS B383940 2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B383940
M. Wt: 364.4g/mol
InChI Key: PJDDYUKXZVNMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an allyloxy group, an ethylthio group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The allyloxy and ethylthio groups are introduced through substitution reactions, while the trifluoromethyl group is often added via a trifluoromethylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The allyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving nicotinonitrile derivatives.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Allyloxy)phenyl]-2-(allylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
  • 6-[4-(Allyloxy)phenyl]-2-(ethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Uniqueness

Compared to similar compounds, 2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15F3N2OS

Molecular Weight

364.4g/mol

IUPAC Name

2-ethylsulfanyl-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H15F3N2OS/c1-3-9-24-13-7-5-12(6-8-13)16-10-15(18(19,20)21)14(11-22)17(23-16)25-4-2/h3,5-8,10H,1,4,9H2,2H3

InChI Key

PJDDYUKXZVNMHF-UHFFFAOYSA-N

SMILES

CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OCC=C)C(F)(F)F)C#N

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OCC=C)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.